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Compound of Interest

Compound Name: Zfp-29 protein

Cat. No.: B1174772

For researchers, scientists, and drug development professionals, understanding the
relationships and functions of ZFP-29, more commonly known as Zinc Finger and BTB Domain
Containing 1 (ZBTB1), and its homologs is crucial for advancing targeted therapies and
deepening insights into developmental and disease processes. This guide provides a
comprehensive comparison of ZBTB1's paralogs and orthologs across different species,
supported by experimental data and detailed protocols.

ZBTB1 is a transcriptional repressor that plays a pivotal role in the development and
differentiation of lymphocytes. Its dysregulation has been implicated in various diseases,
making its homologs attractive targets for further investigation. This guide will delve into the
seguence conservation, expression profiles, and functional distinctions between ZBTB1 and its
key paralog in humans, ZBTB18, as well as its orthologs in commonly studied model
organisms.

Comparative Analysis of ZBTB1 and its Homologs

To facilitate a clear understanding of the relationships between ZBTB1 and its homologs, the

following tables summarize key quantitative data.

Table 1: Paralog Comparison - Human ZBTB1 vs. Human
ZBTB18
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Feature ZBTB1 (Human) ZBTB18 (Human) Data Source
Aliases ZFP-29, ZNF909 TAZ-1, RP58, ZNF238 GeneCards[1]
Protein Length 713 amino acids 522 amino acids UniProt

Alliance of Genome

Sequence ldentity N/A 37% (with ZBTB1)
Resources|[2]
Lymphocyte Neuronal
) development, development,
Key Functions GeneCards[1]

transcriptional

repression

transcriptional

repression

Table 2: Ortholog Comparison - ZBTB1 Across Species

Sequence
Species Gene Symbol Protein Length Identity to Data Source
Human ZBTB1
Mus musculus . )
Zbtbl 713 amino acids 92% NCBI, MGI[3]
(Mouse)
Danio rerio ) ) )
) zbtb1 688 amino acids 65% UniProt[4]
(Zebrafish)
Takifugu rubripes ] ) Not readily
zbtbl 691 amino acids ] NCBI[5]
(Torafugu) available

Table 3: Tissue-Specific Expression of Human ZBTB1

and ZBTB18 (Median TPM)
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. ZBTB18
) ZBTB1 Expression .
Tissue Expression Data Source

(Median TPM) ]
(Median TPM)

Brain 5.6 25.1 GTEXx Portal[6][7][8][]
Whole Blood 12.8 1.2 GTEX Portal[6][7][8][]
Spleen 10.5 0.9 GTEXx Portal[6][7][8][]
Testis 15.2 3.1 GTEX Portal[6][7][8][]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings.
Below are protocols for key experiments used in the identification and characterization of
ZBTB1 and its homologs.

Protocol 1: Identification of Orthologs and Paralogs
using Phylogenetic Analysis

This protocol outlines the steps for constructing a phylogenetic tree to infer evolutionary
relationships.

e Sequence Retrieval: Obtain the protein sequences of ZBTB1 and its potential homologs from
databases such as NCBI GenBank or UniProt.

o Multiple Sequence Alignment (MSA): Align the retrieved sequences using software like
ClustalW or MUSCLE. This step is crucial for identifying conserved regions.

e Phylogenetic Tree Construction: Use a program like MEGA (Molecular Evolutionary Genetics
Analysis) to construct the phylogenetic tree. The Neighbor-Joining or Maximum Likelihood
methods are commonly used.

» Tree Visualization and Interpretation: Visualize the generated tree. Genes that cluster
together are more closely related. Orthologs are genes in different species that originated
from a common ancestral gene, while paralogs are genes within the same species that arose
from a duplication event.
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Protocol 2: Chromatin Immunoprecipitation followed by
Sequencing (ChiP-seq) for Target Gene Identification

This protocol is used to identify the genomic binding sites of a transcription factor like ZBTB1.

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using
sonication or enzymatic digestion.

Immunoprecipitation: Use an antibody specific to ZBTB1 to immunoprecipitate the protein-
DNA complexes.

DNA Purification: Reverse the cross-links and purify the DNA fragments.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA
and sequence it using a next-generation sequencing platform.

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling
algorithms to identify regions of enrichment, which represent the binding sites of ZBTB1.

Protocol 3: RNA-Sequencing (RNA-seq) for Gene
Expression Profiling

This protocol is used to compare the transcriptomes of different cell types or conditions to

understand the functional consequences of ZBTB1 activity.

RNA Extraction: Isolate total RNA from the cells or tissues of interest.

Library Preparation: Convert the RNA to cDNA and prepare a sequencing library. This
typically involves fragmentation, adapter ligation, and amplification.

Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

Data Analysis: Align the sequencing reads to a reference genome or transcriptome and
guantify the expression level of each gene. Differential expression analysis can then be
performed to identify genes that are up- or down-regulated in response to ZBTB1.
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Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is critical for
comprehension and communication. The following diagrams, generated using the DOT
language, illustrate key signaling pathways involving ZBTB1 and the workflows of the
experimental protocols described above.

RNA-seq Workflow

RNA Extraction Library Preparation Data Analysis

ChIP-seq Workflow

Cross-linking Chromatin Shearing DNA Purification)—b(saquencingHData Analysis)

Ortholog/Paralog Identification

(Sequence RelrievaHMultiple Sequence AlignmenHPhylogenetic Tree ConslruclionHTree Interpretation)

Click to download full resolution via product page

Experimental Workflows for Homolog Identification and Functional Analysis.
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Simplified Signaling Pathways Involving ZBTB1.

This guide provides a foundational resource for researchers investigating ZBTB1 and its
homologs. The comparative data, detailed protocols, and pathway diagrams are intended to
facilitate experimental design and data interpretation, ultimately contributing to a deeper
understanding of the ZBTB family of transcription factors and their roles in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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